molecular formula C10H13N5O2 B5564623 N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

Cat. No. B5564623
M. Wt: 235.24 g/mol
InChI Key: ZIXYPJYFDBQWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide, also known as ETAP, is a novel compound that has gained significant attention in the field of medicinal chemistry. ETAP has shown promising results in various scientific research applications, including as an anti-inflammatory, anticancer, and antiviral agent.

Scientific Research Applications

N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has shown promising results in various scientific research applications. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has also been shown to possess anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has shown antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus.

Mechanism of Action

The mechanism of action of N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 and histone deacetylases. Additionally, N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has also been shown to inhibit the replication of several viruses, including herpes simplex virus and influenza virus.

Advantages and Limitations for Lab Experiments

N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, it has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide in lab experiments. Its mechanism of action is not yet fully understood, and its efficacy may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide. One area of research could be to further investigate its mechanism of action, particularly in relation to its anti-inflammatory and anticancer properties. Additionally, research could be conducted to determine the optimal dosage and administration route for N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide in various scientific research applications. Furthermore, research could be conducted to investigate the potential of N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide as a treatment for viral infections, particularly in light of its antiviral activity against several viruses. Overall, N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has shown promising results in various scientific research applications, and further research is warranted to fully understand its potential as a therapeutic agent.

Synthesis Methods

N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide can be synthesized using a multistep process that involves the reaction of 5-methyl-7-nitro[1,2,4]triazolo[1,5-a]pyrimidine with ethyl acetate in the presence of a reducing agent. The resulting compound is then treated with hydroxylamine hydrochloride to yield N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide.

properties

IUPAC Name

N-(6-ethyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-4-7-5(2)11-10-13-9(12-6(3)16)14-15(10)8(7)17/h4H2,1-3H3,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXYPJYFDBQWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N=C(NN2C1=O)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Ethyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide

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